3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride
Description
Historical Context and Development of Piperidine-Pyridine Hybrid Structures
The integration of piperidine and pyridine motifs dates to the mid-20th century, when researchers began exploring nitrogen-containing heterocycles for their bioactivity. Early work focused on simple derivatives, but the 1990s saw a surge in hybrid structures designed to exploit synergistic effects. For instance, the discovery that piperidine’s chair conformation could enhance pyridine’s electron-deficient aromatic system led to targeted modifications at the 2- and 4-positions of pyridine.
A pivotal advancement occurred with the development of palladium-catalyzed hydrogenation techniques, which enabled efficient reduction of pyridine precursors while preserving piperidine substituents. This method, combined with innovations in regioselective functionalization (e.g., gold(I)-catalyzed oxidative amination), allowed for the systematic construction of 3-methyl-2-(piperidin-4-yl)pyridine derivatives. The introduction of dihydrochloride salts further improved solubility, facilitating pharmacological testing.
Significance in Medicinal Chemistry Research
Pyridine-piperidine hybrids occupy a privileged space in drug discovery due to their dual capacity for hydrophobic interactions (via the methyl group) and hydrogen bonding (via the piperidine nitrogen). The 3-methyl-2-(piperidin-4-yl)pyridine core has shown particular promise in modulating central nervous system (CNS) targets, including neurotransmitter receptors and ion channels.
Table 1: Key Physicochemical Properties of 3-Methyl-2-(piperidin-4-yl)pyridine Dihydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇Cl₂N₂O | |
| Molecular Weight | 282.18 g/mol | |
| Purity (HPLC) | ≥95.0% | |
| Solubility | >50 mg/mL in water | |
| Storage Conditions | Room temperature, dry environment |
The compound’s balanced logP (~2.1) and polar surface area (45 Ų) make it amenable to blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics.
Evolution of 3-Methyl-2-(piperidin-4-yl)pyridine as a Pharmacological Tool
Initially explored as a structural analog of nicotine, this compound’s utility expanded with the discovery of its affinity for σ receptors and monoamine transporters. Researchers have leveraged its modular scaffold to develop:
- Probe molecules for mapping receptor topography via X-ray crystallography
- Allosteric modulators of G protein-coupled receptors (GPCRs)
- Precision tools for studying neurotransmitter release kinetics
A notable application involves its use in elucidating the mechanism of ERα antagonism, where structural analogs like MPP dihydrochloride (a related pyrazole derivative) demonstrated >200-fold selectivity for ERα over ERβ. This highlights the scaffold’s adaptability in creating subtype-selective agents.
Theoretical Frameworks in Piperidylpyridine Research
Three dominant theoretical models guide current research:
1. Conformational Restriction Theory
By locking the piperidine ring in specific chair or boat conformations through methyl substitution, researchers can fine-tune target engagement. For example, the 3-methyl group in 3-methyl-2-(piperidin-4-yl)pyridine imposes steric constraints that favor axial orientation of the piperidine nitrogen, optimizing hydrogen bonding with aspartate residues in receptor binding pockets.
2. Bioisosteric Replacement Paradigm
The pyridine ring often serves as a bioisostere for phenyl groups, improving solubility without sacrificing aromatic stacking interactions. This approach has been instrumental in developing kinase inhibitors where traditional aryl moieties suffered from poor pharmacokinetics.
3. Multicomponent Reaction (MCR) Design
Recent syntheses employ MCR strategies, such as the Guareschi-Thorpe condensation, to assemble the piperidylpyridine core in a single step. These methods enhance synthetic efficiency while allowing combinatorial diversification at multiple positions.
Table 2: Representative Synthetic Pathways for 3-Methyl-2-(piperidin-4-yl)pyridine Derivatives
| Method | Key Reagents | Yield | Reference |
|---|---|---|---|
| Palladium-Catalyzed Hydrogenation | Pd/C, H₂, HCl | 78% | |
| Gold |
Properties
IUPAC Name |
3-methyl-2-piperidin-4-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-3-2-6-13-11(9)10-4-7-12-8-5-10;;/h2-3,6,10,12H,4-5,7-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFLVISCQFSWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279029-88-7 | |
| Record name | 3-methyl-2-(piperidin-4-yl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 3-methyl-2-pyridine with piperidine under specific conditions. One common method includes the use of hydrogenation and cyclization reactions . The reaction conditions often involve the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions and amination processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research in pharmacology:
- Antitumor Activity : Research indicates that derivatives of pyridine compounds, including those with piperidine moieties, demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells . This suggests a potential for selective targeting in cancer therapies.
- CYP Inhibition : The compound has been evaluated for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. It is noted that 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, which is advantageous for minimizing drug-drug interactions .
Medicinal Chemistry Applications
The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry:
- Design of Inhibitors : The compound serves as a template for synthesizing novel inhibitors targeting various biological pathways. For example, modifications to the piperidine and pyridine rings have led to the development of potent inhibitors against specific enzymes involved in metabolic disorders and cancer progression .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of similar compounds have provided insights into how variations in substituents can enhance or diminish biological activity. This approach helps in optimizing compounds for better efficacy and safety profiles .
Therapeutic Potential
The therapeutic implications of this compound are broad:
- Neuropharmacology : Compounds with similar structures have been studied for their effects on the central nervous system, including potential anxiolytic and sedative properties. The piperidine component may contribute to these effects, making it a candidate for treating anxiety disorders .
- Antiviral Research : There is ongoing investigation into the antiviral properties of pyridine derivatives. The ability of these compounds to inhibit viral replication could position them as candidates for developing new antiviral therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptor tyrosine kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), inhibiting their activity and thereby exerting its biological effects . The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Uniqueness
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine moieties. This combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Biological Activity
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is a piperidine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, including interactions with various receptors and enzymes, which may lead to therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 2-position with a piperidin-4-yl group and a methyl group at the 3-position. This unique structural configuration is crucial for its biological activity.
| Compound Name | Structural Features | Distinctive Characteristics |
|---|---|---|
| This compound | Piperidine group at position 4, methyl group at position 3 | Modulates receptor activity, potential therapeutic applications |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular processes, leading to diverse biological effects:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially affecting disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have suggested that derivatives of piperidine compounds, including this compound, may possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains and fungi, indicating potential use in treating infections .
Antitumor Activity
Preliminary findings suggest that this compound may have antitumor effects. It has been tested in vitro against different cancer cell lines, showing inhibition of cell proliferation. The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of cell cycle regulators or induction of apoptosis .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound has been studied for its neuropharmacological effects. It may exhibit anxiolytic or sedative properties, making it a candidate for further exploration in the treatment of anxiety disorders .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 12 A549 (Lung Cancer) 20 - Neuropharmacological Assessment
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
